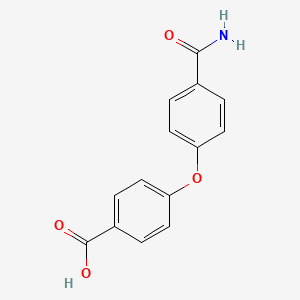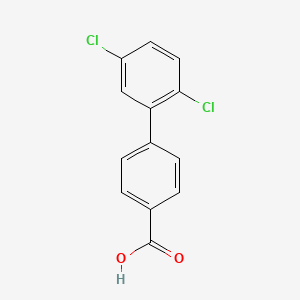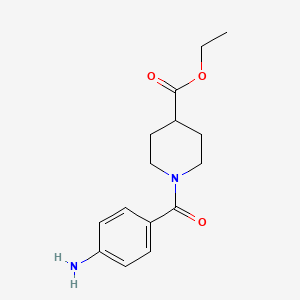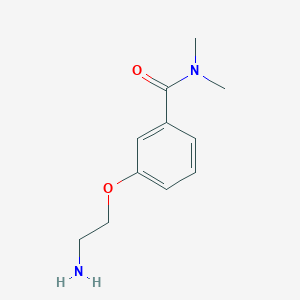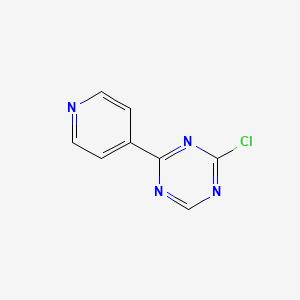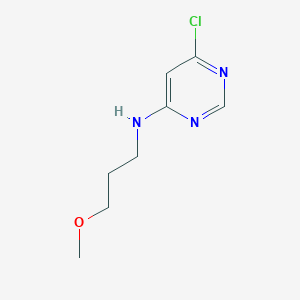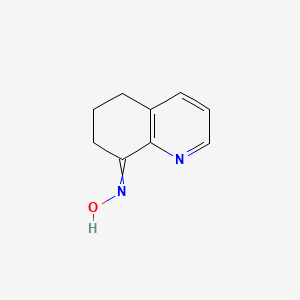
6,7-二氢-8(5H)-喹啉酮肟
描述
6,7-dihydro-8(5H)-quinolinone oxime is a chemical compound with the molecular formula C9H10N2O . It has an average mass of 162.189 Da and a monoisotopic mass of 162.079315 Da .
Molecular Structure Analysis
The molecular structure of 6,7-dihydro-8(5H)-quinolinone oxime consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a double-bond stereo .Physical And Chemical Properties Analysis
6,7-dihydro-8(5H)-quinolinone oxime has a density of 1.3±0.1 g/cm3, a boiling point of 353.4±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 63.1±3.0 kJ/mol, and it has a flash point of 167.5±22.1 °C . The compound has an index of refraction of 1.642, a molar refractivity of 45.9±0.5 cm3, and a molar volume of 127.0±7.0 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .科学研究应用
抗肿瘤药
研究合成了 6,7-二氢喹啉酮的衍生物,探索了它们作为抗肿瘤药的潜力。源自 5,6-二氢-8(7H)-喹啉酮的硫代半氨基咔唑酮因其抗癌活性而受到评价,在患有 P388 白血病的小鼠中显示出有希望的结果,其中 E-构型类似物通常更具活性 (Lemke 等人,1977)。另一项研究开发了一种高压辅助合成方法,用于新型 6,7-二氢-5H-苯并[6,7]环庚并[1,2-b]吡啶和 5,6-二氢苯并[h]喹啉衍生物,将它们评估为抗癌剂,初步检查显示出对各种癌细胞系的良好细胞毒性 (Behbehani 等人,2020)。
合成方法
已经开发出一种合成 6,7-二氢喹啉酮衍生物的新方法,利用乙酸铵介导的环缩合反应。这种方法提供了高原子效率、广泛的底物范围,并且适用于克级合成,突出了其产生多样化喹啉体系以进行进一步生物学评估的潜力 (Behbehani 等人,2020)。
利尿剂活性
对 2,3-二氢-4(1H)-喹啉酮 4-肟衍生物的研究探索了它们的利尿活性,某些化合物表现出很高的有效性。这项研究突出了结构和活性之间的关系,有助于开发新的利尿剂 (Nishijima 等人,1998)。
抗菌特性
已经合成并表征了 6,7-二氢喹啉酮肟衍生物的金属螯合物,对革兰氏阳性菌和革兰氏阴性菌均表现出抗菌活性。这项研究有助于理解金属配位在增强喹啉酮化合物的抗菌效果中的作用 (Khalil 等人,1988)。
安全和危害
The safety information for 6,7-dihydro-8(5H)-quinolinone oxime indicates that it is dangerous . It has hazard statements H228-H302-H315-H319-H335, which indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P210-P261-P280-P301+P312-P302+P352-P305+P351+P338, which include avoiding sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
属性
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBBPOISMDNVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58509-59-4 | |
| Record name | 6,7-Dihydro-5H-quinolin-8-one oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58509-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

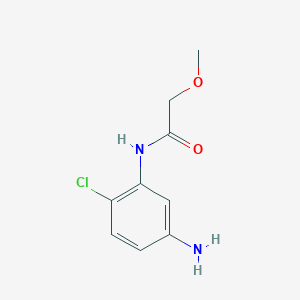
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
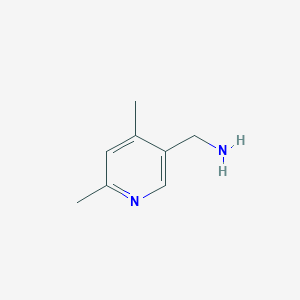
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)
![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
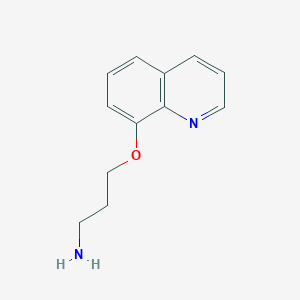
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
